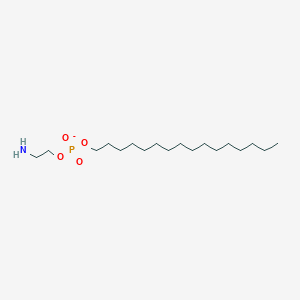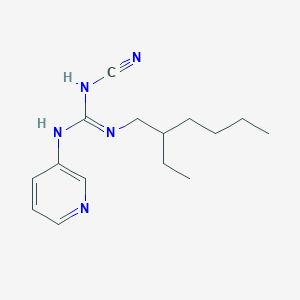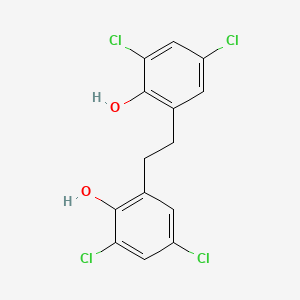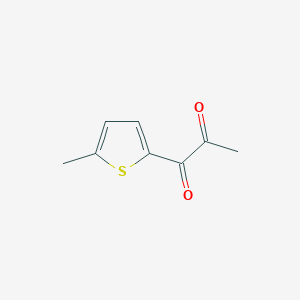
2-Aminoethyl hexadecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl hexadecyl phosphate typically involves the reaction of hexadecyl alcohol with phosphorus oxychloride, followed by the addition of 2-aminoethanol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethyl hexadecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl hexadecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Aminoethyl hexadecyl phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, influencing membrane fluidity and signaling pathways. It may also act as a ligand for certain receptors, modulating their activity and downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminoethyl dihydrogen phosphate
- Hexadecylphosphocholine
- Hexadecylphosphoethanolamine
Uniqueness
2-Aminoethyl hexadecyl phosphate is unique due to its specific combination of an aminoethyl group and a hexadecyl phosphate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
57303-02-3 |
|---|---|
Molekularformel |
C18H39NO4P- |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-aminoethyl hexadecyl phosphate |
InChI |
InChI=1S/C18H40NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19/h2-19H2,1H3,(H,20,21)/p-1 |
InChI-Schlüssel |
BQISFTKVULMCDX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)


methanimine N-oxide](/img/structure/B14617033.png)
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)

![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)

